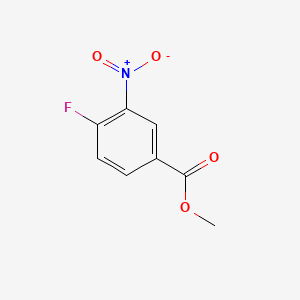

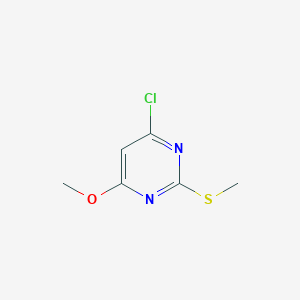

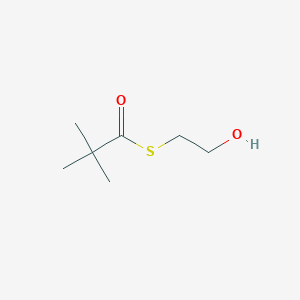

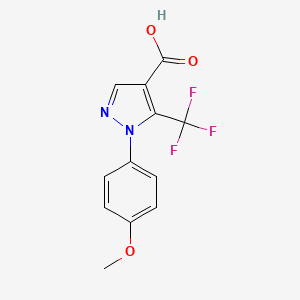

![molecular formula C16H15FN2O3S B1588508 2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid CAS No. 356058-42-9](/img/structure/B1588508.png)

2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid

Vue d'ensemble

Description

- IUPAC Name : {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl}acetic acid

- Molecular Formula : C₁₆H₁₅FN₂O₃S

- Molecular Weight : 334.37 g/mol

- Physical Form : White to yellow powder or crystals

- Storage Temperature : Freezer

- Purity : 97%

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate precursors to form the desired structure. Unfortunately, specific synthetic details are not readily available in the retrieved information.

Molecular Structure Analysis

- The molecular structure consists of a cyclopentane-fused pyrimidine ring with a fluorobenzylthio group attached.

- InChI Code : 1S/C₁₆H₁₅FN₂O₃S/c17-11-6-4-10(5-7-11)9-23-16-18-15(22)12-2-1-3-13(12)19(16)8-14(20)21/h4-7H,1-3,8-9H₂,(H,20,21)

- InChI Key : DJGRXBDYBUKPOC-UHFFFAOYSA-N

Chemical Reactions Analysis

- Specific chemical reactions involving this compound are not provided in the retrieved information.

Physical And Chemical Properties Analysis

- Boiling Point : Not specified

- Safety Information :

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)

- Precautionary Statements : P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (in case of contact with eyes, rinse cautiously with water for several minutes), P351 (if eye irritation persists, seek medical advice/attention)

Applications De Recherche Scientifique

-

Cancer Research

- Application : The compound is used as a CDK2 inhibitor in cancer treatment .

- Method : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

-

Pharmaceutical Research

- Application : The compound is used in the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom .

- Method : The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

- Results : The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

-

DNA Damage Research

- Application : Compounds similar to the one you mentioned have been observed to increase phosphorylation of H2AX in MCF-7 cells, which is comparable to that observed with Olaparib . This suggests potential applications in research related to DNA damage and repair.

- Method : The specific methods of application or experimental procedures would likely involve treating MCF-7 cells with the compound and then using techniques such as Western blotting to detect changes in H2AX phosphorylation .

- Results : The results indicate that the compounds can induce DNA damage in MCF-7 cells, as evidenced by increased H2AX phosphorylation .

-

Collagen Synthesis Research

- Application : Certain compounds have been found to be potent inhibitors of collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in collagen synthesis, suggesting potential applications in research related to tissue engineering and wound healing.

- Method : The methods of application would likely involve treating cells in culture with the compound and then measuring changes in collagen synthesis .

- Results : The results show that the compounds can effectively inhibit collagen prolyl-4-hydroxylase, thereby reducing collagen synthesis .

-

Neurological Research

- Application : Certain compounds have been found to have anxiolytic and anticonvulsant properties .

- Method : The methods of application would likely involve treating animals in preclinical models with the compound and then measuring changes in behavior or seizure activity .

- Results : The results show that the compounds can effectively reduce anxiety-like behavior and seizure activity in preclinical models .

-

Antimicrobial Research

- Application : Some compounds have been found to have antimicrobial, fungicidal, and antiviral properties .

- Method : The methods of application would likely involve treating various types of bacteria, fungi, or viruses with the compound and then measuring changes in growth or viability .

- Results : The results show that the compounds can effectively inhibit the growth or viability of various types of bacteria, fungi, or viruses .

Orientations Futures

- Further research is needed to explore its potential applications, biological activity, and safety profile.

Propriétés

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-11-6-4-10(5-7-11)9-23-16-18-15(22)12-2-1-3-13(12)19(16)8-14(20)21/h4-7H,1-3,8-9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGRXBDYBUKPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=NC2=O)SCC3=CC=C(C=C3)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432271 | |

| Record name | (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid | |

CAS RN |

356058-42-9 | |

| Record name | (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)